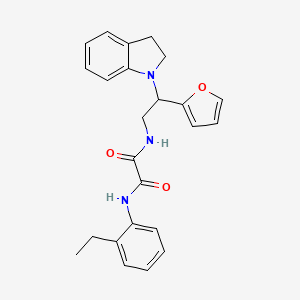![molecular formula C16H18N4O4 B2644214 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea CAS No. 1797681-92-5](/img/structure/B2644214.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multicomponent Synthesis Applications
The study by Brahmachari and Banerjee (2014) highlights the use of urea as an organo-catalyst in a multicomponent one-pot synthesis, emphasizing the creation of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This process underscores the efficiency and environmental friendliness of using urea in synthesizing pharmacologically interesting compounds Facile and One-Pot Access to Diverse and Densely Functionalized 2-Amino-3-cyano-4H-pyrans and Pyran-Annulated Heterocyclic Scaffolds via an Eco-Friendly Multicomponent Reaction at Room Temperature Using Urea as a Novel Organo-Catalyst.
Crystal Structure Analysis
Jeon et al. (2015) performed a crystal structure analysis of a sulfonylurea herbicide, which helps in understanding the molecular geometry and interactions such as hydrogen bonding and π–π interactions that could be relevant for the design of new compounds with specific properties Crystal structure of azimsulfuron.
Chemical Reactions and Cyclization Studies
Papadopoulos (1984) explored the chemical reactions and cyclization processes involving derivatives of anthranilic acid, showcasing the versatility of urea compounds in synthesizing heterocyclic structures, which could imply potential routes for the synthesis or modification of the compound Reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate.
Hydrogel Formation and Properties Tuning
Lloyd and Steed (2011) discussed the formation of hydrogels from a urea compound, highlighting how the rheology and morphology of these gels can be tuned by the identity of the anion. This demonstrates the compound's potential in developing materials with specific physical properties Anion tuning of the rheology, morphology and gelation of a low molecular weight salt hydrogelator.
Anticancer Activity
Gaudreault et al. (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells, indicating potential applications of urea derivatives as anticancer agents 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents.
Deep Eutectic Solvents Catalyzed Synthesis
Azizi et al. (2013) explored the use of deep eutectic solvents in catalyzing the synthesis of pyran and benzopyran derivatives, pointing towards the role of urea in facilitating eco-friendly chemical reactions Efficient deep eutectic solvents catalyzed synthesis of pyran and benzopyran derivatives.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-20-13-4-5-22-8-11(13)12(19-20)7-17-16(21)18-10-2-3-14-15(6-10)24-9-23-14/h2-3,6H,4-5,7-9H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXEEPYFWEMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride](/img/structure/B2644133.png)

![2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2644135.png)



![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2644140.png)




![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2644152.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2644153.png)